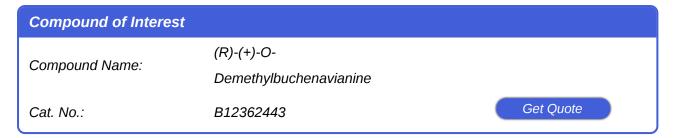


(R)-(+)-O-Demethylbuchenavianine: A Technical Guide to its Discovery and History

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(R)-(+)-O-Demethylbuchenavianine is a naturally occurring flavonoid alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, history, and foundational experimental data for researchers, scientists, and drug development professionals.

Discovery and Historical Context

(R)-(+)-O-Demethylbuchenavianine was first reported in the scientific literature as a compound with notable biological activity in the early 1990s. Its discovery is intrinsically linked to a broader effort by the National Cancer Institute (NCI) in the United States to screen natural products for potential anti-HIV agents.

The key discovery was made by a team of researchers including J. A. Beutler, J. H. Cardellina II, J. B. McMahon, M. R. Boyd, and G. M. Cragg. Their work, published in 1992, identified a series of flavonoid alkaloids from the leaves of Buchenavia capitata, a tree native to Central and South America. Among these compounds, **(R)-(+)-O-Demethylbuchenavianine** was identified and characterized.[1]

Subsequent research has also identified **(R)-(+)-O-Demethylbuchenavianine** and related alkaloids, such as buchenavianine, N-demethylbuchenavianine, and N,O-bisdemethylbuchenavianine, in other species of the same genus, notably Buchenavia macrophylla. These findings have solidified the Buchenavia genus as a key source of this unique class of compounds.



Physicochemical Properties and Structure

(R)-(+)-O-Demethylbuchenavianine belongs to a class of compounds known as flavonoid alkaloids, which are characterized by a flavonoid core structure linked to an alkaloid moiety. The precise stereochemistry, denoted by the (R)-(+) designation, is a critical aspect of its chemical identity and biological activity.

Table 1: Physicochemical Properties of (R)-(+)-O-Demethylbuchenavianine

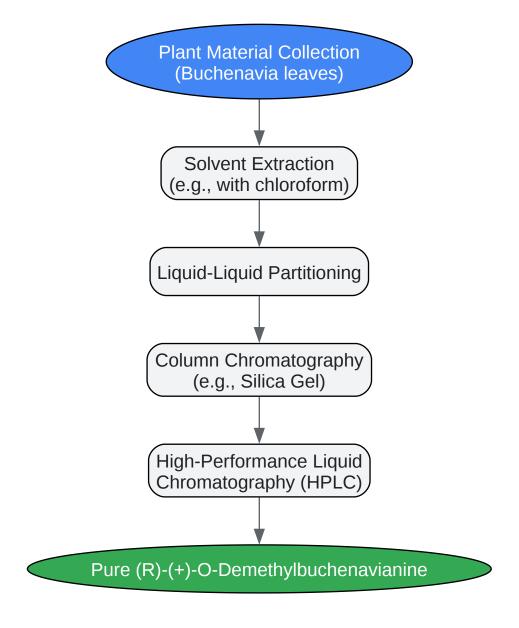
Property	Value
Molecular Formula	C22H23NO5
Molar Mass	381.42 g/mol
Class	Flavonoid Alkaloid
Appearance	Not reported
Solubility	Soluble in organic solvents such as chloroform

Experimental Protocols

While the seminal paper by Beutler et al. (1992) outlines the general approach to the isolation and characterization of **(R)-(+)-O-Demethylbuchenavianine**, detailed, step-by-step protocols are not extensively available in the public domain. The following represents a generalized workflow synthesized from standard phytochemistry practices for the isolation of flavonoid alkaloids.

General Isolation and Purification Workflow





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Caption: Generalized workflow for the isolation and purification of **(R)-(+)-O-Demethylbuchenavianine**.

Methodology:

- Plant Material Preparation: Leaves of Buchenavia species are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is subjected to solvent extraction, typically with a non-polar solvent like chloroform, to isolate the alkaloids.



- Fractionation: The crude extract is then fractionated using techniques such as liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatographic Purification: The enriched fraction is further purified using column chromatography, often with a silica gel stationary phase and a gradient of solvents.
- Final Purification: High-performance liquid chromatography (HPLC) is employed for the final purification to yield the pure compound.

Structural Elucidation

The chemical structure of **(R)-(+)-O-Demethylbuchenavianine** was elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Elucidation

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	
¹H NMR	To determine the number and types of protons in the molecule.
¹³ C NMR	To determine the number and types of carbon atoms.
2D NMR (COSY, HMBC, HSQC)	To establish the connectivity between atoms.
Mass Spectrometry (MS)	To determine the molecular weight and elemental composition.
Optical Rotation	To determine the stereochemistry of the compound.

Biological Activity

Initial screenings of **(R)-(+)-O-Demethylbuchenavianine** revealed its potential as both an anti-HIV agent and a cytotoxic compound.[1]



Anti-HIV Activity

The compound was found to exhibit activity against the Human Immunodeficiency Virus (HIV). While specific IC₅₀ values from the original study are not readily available in public databases, the research by Beutler et al. (1992) laid the groundwork for further investigation into its mechanism of action.[1]

Cytotoxic Activity

(R)-(+)-O-Demethylbuchenavianine has also demonstrated cytotoxic effects, suggesting its potential as an anticancer agent. This activity is common among flavonoid alkaloids and is an area of ongoing research.

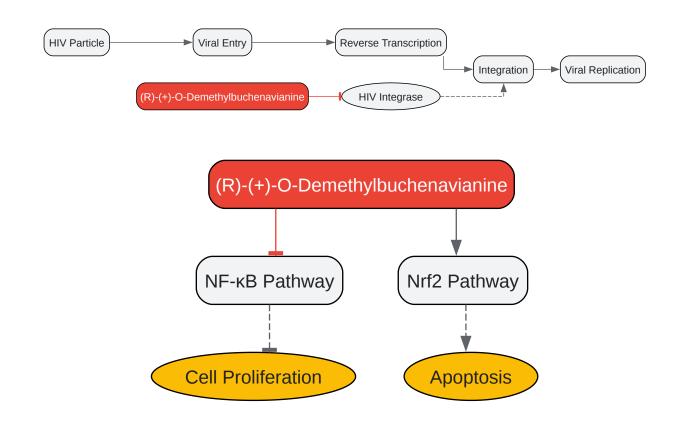
Signaling Pathways

The precise signaling pathways modulated by **(R)-(+)-O-Demethylbuchenavianine** have not been extensively studied. However, based on the known mechanisms of action for related flavonoid alkaloids, several potential pathways can be hypothesized.

Potential Anti-HIV Mechanism of Action

Flavonoids are known to inhibit HIV replication at various stages of the viral life cycle. One of the key targets is the HIV integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.





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References

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